2-Chloro-4-(trifluoromethylsulfonyl)phenol

説明

Contextual Significance in Organohalogen and Organosulfur Chemistry

Theoretically, the presence of both a halogen and a sulfonyl group suggests potential for diverse chemical reactivity. Organohalogens are pivotal in a vast array of chemical syntheses, often serving as key intermediates and building blocks. Similarly, organosulfur compounds, particularly those with oxidized sulfur centers like sulfones, are integral to medicinal chemistry and material science. wikipedia.orgbritannica.com The trifluoromethylsulfonyl group (-SO₂CF₃), often referred to as a triflone, is one of the most powerful electron-withdrawing groups, which significantly influences the electronic properties of the aromatic ring it is attached to. britannica.com

Scope and Academic Relevance of the Compound

Despite its interesting structural motifs, 2-Chloro-4-(trifluoromethylsulfonyl)phenol has a limited footprint in accessible academic and patent literature. While it is available from commercial suppliers as a research chemical, indicating its use in laboratory settings, peer-reviewed studies detailing its synthesis, characterization, or application are sparse. chemimpex.comblogspot.com Its academic relevance is therefore difficult to ascertain without further published research.

Structural Features and Electronic Nature as a Phenolic Derivative

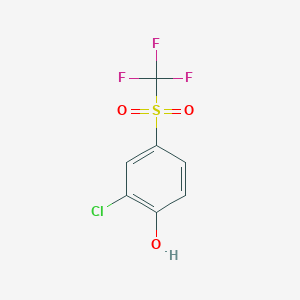

The structure of this compound features a phenol (B47542) backbone. The hydroxyl (-OH) group is a well-known activating group in electrophilic aromatic substitution, although its effect is modulated by the other substituents. The chlorine atom at the ortho-position and the trifluoromethylsulfonyl group at the para-position are both electron-withdrawing.

The trifluoromethylsulfonyl group, in particular, exerts a very strong inductive and resonance electron-withdrawing effect. This would render the aromatic ring electron-deficient and significantly increase the acidity of the phenolic hydroxyl group compared to phenol itself. The combined electronic effects of the chloro and trifluoromethylsulfonyl substituents would also dictate the regioselectivity of any further reactions on the aromatic ring.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 68722-60-1 | chemimpex.com |

| Molecular Formula | C₇H₄ClF₃O₃S | chemimpex.com |

| Molecular Weight | 260.61 g/mol | chemimpex.com |

| Physical State | White powder | blogspot.com |

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVFCEBQXLRPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Introduction of Chlorine and Trifluoromethylsulfonyl Groups

The successful synthesis of the target compound is dependent on the controlled and sequential or convergent introduction of the chloro and trifluoromethylsulfonyl functional groups onto the phenol (B47542) ring.

One of the most direct routes to 2-Chloro-4-(trifluoromethylsulfonyl)phenol involves the electrophilic chlorination of the key intermediate, 4-(trifluoromethylsulfonyl)phenol. In this approach, the regiochemical outcome of the reaction is governed by the directing effects of the existing substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho, para-director, while the trifluoromethylsulfonyl (-SO₂CF₃) group is a strongly deactivating, meta-director.

Given that the powerful ortho, para-directing influence of the hydroxyl group dominates, the incoming electrophile (Cl⁺) is directed to the positions ortho to the -OH group. Since the para position is already occupied by the sulfonyl group, chlorination occurs selectively at the C2 or C6 positions, yielding the desired this compound.

Common chlorinating agents for phenols include sulfuryl chloride (SO₂Cl₂), which is often used in the presence of a catalyst to enhance selectivity. The general reaction scheme for the chlorination of phenol involves the stepwise substitution at the 2, 4, and 6 positions of the ring.

An alternative synthetic strategy involves the introduction of the trifluoromethylsulfonyl group onto a pre-existing chlorinated phenol, such as 2-chlorophenol (B165306). However, direct electrophilic C-sulfonylation of phenols with a trifluoromethylsulfonyl group is not a commonly employed method. A more established and practical pathway to introduce the -SO₂CF₃ group onto an aromatic ring is through a multi-step sequence involving the corresponding trifluoromethyl sulfide (B99878) (-SCF₃) as an intermediate.

This process typically involves:

Trifluoromethylthiolation: Introduction of a -SCF₃ group onto the phenol ring. This can be achieved using electrophilic trifluoromethylthiolating reagents.

Oxidation: The resulting aryl trifluoromethyl sulfide is then oxidized to the corresponding aryl trifluoromethyl sulfone. This oxidation is a crucial step for forming the final sulfonyl group.

This two-step sequence is a well-documented method for preparing aryl trifluoromethyl sulfones and represents a viable, albeit less direct, route to the target compound's core structure. rsc.org

Synthesis of Key Intermediates and Analogues

The synthesis of chlorinated phenols is a cornerstone of industrial and laboratory organic chemistry. Achieving high regioselectivity, particularly para-chlorination, is often a primary objective. Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent, often in conjunction with a catalyst system to control the isomeric product distribution.

Research has shown that catalyst systems composed of a Lewis acid (such as AlCl₃ or FeCl₃) and a sulfur-containing co-catalyst can significantly enhance the selectivity for the para-isomer over the ortho-isomer. Various sulfur compounds, from simple dialkyl sulfides to more complex poly(alkylene sulfide)s, have been investigated to optimize this selectivity. These catalysts can lead to quantitative yields of chlorophenols with very high regioselectivity, often under solvent-free conditions.

| Catalyst System | Yield of 4-chloro-o-cresol | Para/Ortho Ratio |

|---|---|---|

| AlCl₃ / Diphenyl Sulfide (Ph₂S) | Good | ~20 |

| AlCl₃ / Tetrahydrothiopyran (B43164) | 96% | 45.7 |

| AlCl₃ / Poly(alkylene sulfide)s | High | High |

The principal intermediate for the direct halogenation route is 4-(trifluoromethylsulfonyl)phenol. As previously mentioned, aryl trifluoromethyl sulfones are most commonly prepared by the oxidation of the corresponding aryl trifluoromethyl sulfides. researchgate.net Therefore, a key precursor is 4-(trifluoromethylthio)phenol (B1307856).

The synthesis of 4-(trifluoromethylthio)phenol can be accomplished through methods such as the reaction of a thiophenol derivative with a trifluoromethyl source. For instance, 4-chlorothiophenol (B41493) can react with trifluoromethyl iodide in the presence of a palladium catalyst. nbinno.com Once 4-(trifluoromethylthio)phenol is obtained, it can be oxidized to 4-(trifluoromethylsulfonyl)phenol. A common laboratory method for this transformation uses hydrogen peroxide as the oxidant, often in a solvent like acetic acid and sometimes with a catalyst such as sodium tungstate (B81510) (Na₂WO₄·2H₂O).

An example of such an oxidation is the treatment of 4-[(trifluoromethyl)thio]phenol with hydrogen peroxide in acetic acid at elevated temperatures, which yields the desired sulfone.

Optimization of Reaction Conditions and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing the formation of by-products. In the context of synthesizing this compound, optimization focuses primarily on the chlorination step.

Key parameters that are adjusted include:

Catalyst Choice: As detailed in section 2.2.1, the selection of the Lewis acid and the sulfur co-catalyst has a profound impact on the regioselectivity of chlorination.

Temperature: Reaction temperature must be carefully controlled. Higher temperatures can lead to an increase in by-products, such as dichlorinated materials, and reduce the selectivity for the desired isomer. sioc-journal.cn

Reagent Addition: Staged or slow addition of the chlorinating agent (e.g., sulfuryl chloride) can prevent localized high concentrations of the reagent, which helps to control the exothermicity of the reaction and minimize over-reaction. sioc-journal.cn

Solvent: While many phenol chlorinations can be run solvent-free, the use of an inert solvent can help to control the reaction temperature and manage the physical state of the reaction mixture, preventing solidification.

Catalytic Systems in Synthesis

The selection of an appropriate catalytic system is crucial for the effective ortho-chlorination of 4-(trifluoromethylsulfonyl)phenol. Due to the deactivated nature of the phenol ring, a catalyst is generally required to facilitate the reaction with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

Lewis acids are commonly employed catalysts in electrophilic aromatic substitutions. For the chlorination of phenols, catalysts like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zirconium tetrachloride (ZrCl₄) have proven effective. google.com These catalysts function by polarizing the chlorinating agent, thereby generating a more potent electrophile that can attack the electron-deficient aromatic ring. For instance, a method for synthesizing the related 2-chloro-4-trifluoromethylphenol utilizes ZrCl₄ as a catalyst with NCS as the chlorinating agent. google.com

In addition to traditional Lewis acids, organocatalysis has emerged as a powerful tool for controlling regioselectivity in phenol chlorination. Specific catalysts can promote ortho-selectivity by interacting with the hydroxyl group of the phenol. Nagasawa's bis-thiourea catalyst, for example, has been shown to overcome the innate para-selectivity of electrophilic phenol chlorination, yielding ortho-chlorinated products that are otherwise difficult to obtain. nih.gov Similarly, (S)-diphenylprolinol is another organocatalyst that exhibits high ortho-selectivity. nih.gov These catalysts likely operate by forming a complex with the phenol and the chlorinating agent, directing the substitution to the ortho position through a well-organized transition state.

Another strategy involves the use of sulfur-containing co-catalysts, such as dialkyl sulfides or tetrahydrothiopyran derivatives, in conjunction with a Lewis acid. researchgate.net These sulfur compounds can act as moderators, influencing the regioselectivity of the chlorination reaction. While often used to enhance para-selectivity, the specific combination of substrate, catalyst, and moderator can be tuned to favor the desired ortho-isomer. A system comprising a phenyl(iodo)bis(trifluoroacetate) (PIFA) and AlCl₃ has also been reported for highly regioselective ortho-chlorination of phenols. researchgate.net

| Catalytic System | Chlorinating Agent | Typical Substrate | Key Feature |

| Lewis Acids (e.g., AlCl₃, FeCl₃, ZrCl₄) | SO₂Cl₂ or NCS | Deactivated Phenols | Generation of a strong electrophile |

| Nagasawa's bis-thiourea | NCS | Phenols | High ortho-selectivity |

| (S)-Diphenylprolinol | SO₂Cl₂ | Phenols | High ortho-selectivity |

| PIFA / AlCl₃ | In-situ generated | Phenols / Phenol-ethers | Highly regioselective for ortho position |

| Sulfur compounds + Lewis Acid | SO₂Cl₂ | Phenols | Moderates regioselectivity |

Role of Solvents and Temperature Profiles

The choice of solvent and the reaction temperature profile are critical parameters that significantly impact the yield, selectivity, and rate of the chlorination reaction. Solvents for electrophilic chlorination must be inert to the reaction conditions, particularly the strong electrophiles and Lewis acids employed.

Chlorinated hydrocarbons such as dichloromethane (B109758) (CH₂Cl₂) and carbon tetrachloride (CCl₄) are frequently used solvents for these reactions. google.comgoogle.com Their inertness and ability to dissolve both the phenolic substrate and the reagents make them suitable choices. In some cases, reactions can be performed under solvent-free conditions, especially in industrial settings, which can offer environmental and economic advantages. cardiff.ac.uk The polarity of the solvent can influence the reaction rate; for example, the rate of chlorination can decrease with an increase in the dielectric constant of the medium. researchgate.net

Temperature control is essential throughout the synthesis. The initial mixing of the reagents, particularly the addition of the chlorinating agent or catalyst to the phenol solution, is often conducted at low temperatures, such as 0 °C or even -78 °C, to manage the exothermic nature of the reaction and prevent undesirable side reactions. google.com Following the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to proceed to completion. google.com

Interestingly, for certain catalytic systems, the reaction temperature can have a notable effect on regioselectivity. For instance, in the 2,2,6,6-tetramethylpiperidine (B32323) (TMP)-catalyzed chlorination of phenols with sulfuryl chloride, ortho-selectivity was observed to increase with higher reaction temperatures. This counterintuitive finding highlights the complexity of the catalyst-substrate interactions and the importance of empirical optimization for a specific transformation.

| Parameter | Conditions | Rationale |

| Solvent | Dichloromethane, Carbon Tetrachloride | Inert, good solubility for reactants |

| Solvent-free | Industrial applicability, reduced waste | |

| Initial Temperature | -78 °C to 0 °C | Control of exothermic reaction, prevention of byproducts |

| Reaction Temperature | Room Temperature | Allows reaction to proceed to completion |

| Elevated Temperature | Can influence regioselectivity in specific catalytic systems |

Control of Regioselectivity and Yield in Multi-substituted Phenols

Achieving high regioselectivity and yield in the synthesis of this compound is governed by the interplay of electronic and steric effects, as well as the precise control of reaction conditions. The substrate, 4-(trifluoromethylsulfonyl)phenol, contains two substituents with opposing directing effects.

The hydroxyl (-OH) group is a powerful activating substituent that directs electrophilic attack to the ortho and para positions. masterorganicchemistry.com This is due to the ability of its lone pair of electrons to stabilize the positive charge in the arenium ion intermediate through resonance. Conversely, the trifluoromethylsulfonyl (-SO₂CF₃) group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic substitution and is typically a meta-director. ontosight.ainih.gov

The yield of the desired product is contingent upon minimizing side reactions, such as polychlorination. The formation of 2,6-dichlorinated byproducts can occur if the reaction is not carefully controlled. The stoichiometry of the chlorinating agent is a key factor; using a slight excess is common, but a large excess can lead to over-chlorination. The choice of catalyst is also critical, as systems specifically designed for high mono-ortho-selectivity, such as those employing thiourea (B124793) or prolinol-based organocatalysts, can significantly improve the yield of the desired 2-chloro product. nih.govnih.gov These catalysts can augment the substrate's innate regioselectivity, leading to cleaner reactions and higher yields of the target isomer. nih.gov

Chemical Reactivity and Reaction Pathways

Reactions Involving the Hydroxyl Group

Phenolic Derivatization Reactions

The hydroxyl group of 2-Chloro-4-(trifluoromethylsulfonyl)phenol is expected to undergo typical reactions characteristic of phenols. These derivatization reactions are crucial for modifying the compound's properties or for protecting the hydroxyl group during multi-step syntheses. Common derivatization strategies include:

Etherification: Reaction with alkylating agents (e.g., alkyl halides or sulfates) under basic conditions (using a base like sodium hydroxide (B78521) or potassium carbonate to form the more nucleophilic phenoxide ion) would yield the corresponding ethers. For instance, reaction with methyl iodide would produce 2-chloro-1-methoxy-4-(trifluoromethylsulfonyl)benzene.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) would form phenyl esters. For example, acetyl chloride would yield 2-chloro-4-(trifluoromethylsulfonyl)phenyl acetate.

Silylation: The hydroxyl group can be converted into a silyl (B83357) ether by reacting with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net These silyl ethers are often used as protecting groups due to their stability and ease of removal.

These reactions are standard for phenols and are applicable for creating a wide range of derivatives from the parent compound. nih.gov

Acidity and Proton Transfer Phenomena

The acidity of the phenolic proton is dramatically increased by the presence of the two strong electron-withdrawing substituents. Both the chloro and the trifluoromethylsulfonyl groups pull electron density away from the aromatic ring through their inductive effects. The trifluoromethylsulfonyl group also exerts a powerful resonance-withdrawing effect.

Reactions Involving the Chlorinated Aromatic Ring

Aromatic Electrophilic Substitution Reactions

Aromatic electrophilic substitution (AES) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. byjus.com While the hydroxyl group is a strong activator for AES, the combined deactivating effect of the chloro and, especially, the trifluoromethylsulfonyl groups makes the aromatic ring in this compound extremely electron-deficient. mlsu.ac.in

The powerful deactivation caused by these groups raises the activation energy for the formation of the cationic intermediate (the arenium ion), making electrophilic attack very difficult. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to proceed only under very harsh conditions, if at all, with low yields. researchgate.net

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness toward electrophiles, the aromatic ring is highly activated for nucleophilic aromatic substitution (NAS). This reaction pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.orglibretexts.org

In this compound, the chlorine atom serves as the leaving group. The trifluoromethylsulfonyl group, a potent electron-withdrawing group, is located in the para position. This arrangement is ideal for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the carbon atom bearing the chlorine. masterorganicchemistry.com The negative charge can be effectively delocalized onto the sulfonyl group, lowering the activation energy of the reaction. Therefore, the chlorine atom is susceptible to displacement by a variety of nucleophiles, such as:

Hydroxide ions (to form a dihydroxy derivative)

Alkoxides (to form ethers)

Ammonia and amines (to form anilines)

Thiolates (to form thioethers)

This reactivity makes NAS a primary and synthetically useful pathway for modifying the aromatic ring of this compound.

Ring-Cleavage Processes Under Oxidative Conditions

Phenolic compounds, particularly chlorophenols, can undergo oxidative degradation and ring-cleavage when exposed to strong oxidizing agents or harsh environmental conditions, such as those used in water disinfection with excess chlorine (hypochlorous acid). nih.gov These reactions can lead to the formation of various smaller, often unsaturated, dicarbonyl compounds. Given the presence of a chlorinated phenolic structure, it is plausible that this compound could undergo similar ring-cleavage processes under sufficiently strong oxidative stress. However, the high stability conferred by the trifluoromethylsulfonyl group might render the ring more resistant to cleavage compared to simpler chlorophenols.

Reactions Involving the Trifluoromethylsulfonyl Moiety

The trifluoromethylsulfonyl group is known for its exceptional stability and its potent electron-withdrawing capabilities, which surpass even those of the nitro group. These characteristics govern its reactivity, or in some cases, its inertness, in various chemical transformations.

The sulfonyl group (-SO₂-) in aromatic compounds can, under certain conditions, undergo transformations such as reduction or cleavage from the aromatic ring. However, the presence of the highly electronegative trifluoromethyl group attached to the sulfur atom renders the trifluoromethylsulfonyl group exceptionally robust and resistant to many standard sulfonyl group reactions.

Detailed research specifically outlining the transformation of the sulfonyl group in this compound is not extensively available in publicly accessible literature. However, general principles of organic chemistry suggest that reactions targeting the sulfonyl group would be challenging due to the strength of the carbon-sulfur bond, which is further fortified by the inductive effect of the trifluoromethyl group.

Hypothetically, severe reductive conditions might be capable of cleaving the C-S bond or reducing the sulfonyl group. For instance, potent reducing agents like lithium aluminum hydride are known to reduce sulfonyl chlorides to mercaptans, though the reactivity of a trifluoromethylsulfone would be different. It is important to note that such harsh conditions could also affect other functional groups on the molecule.

Table 1: Potential Sulfonyl Group Transformations (Hypothetical)

| Reaction Type | Reagents | Potential Products | Remarks |

|---|---|---|---|

| Reductive Cleavage | Strong reducing agents (e.g., Raney Nickel, LAH) | 2-Chloro-4-hydroxybenzene | Would require forcing conditions; potential for side reactions. |

The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally inert to a wide range of chemical reagents.

In the context of this compound, the trifluoromethyl group is not expected to undergo direct transformations under typical organic reaction conditions. Its primary role is electronic, where it significantly enhances the electron-withdrawing properties of the sulfonyl group. This, in turn, influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, although the substitution patterns would be directed by the other substituents as well.

Research on the reactivity of trifluoromethyl-substituted arenes has shown that under superacidic conditions, the C-F bonds can be cleaved. However, these are extreme conditions and not representative of general synthetic transformations. For all practical purposes in standard organic synthesis, the trifluoromethyl group in this compound can be considered a stable and unreactive moiety.

Table 2: Stability of the Trifluoromethyl Group

| Condition | Reactivity | Explanation |

|---|---|---|

| Strong Acids (non-superacidic) | Stable | The C-F bonds are too strong to be cleaved. |

| Strong Bases | Stable | The C-F bonds are not susceptible to nucleophilic attack. |

| Common Oxidizing Agents | Stable | The carbon atom is in a high oxidation state and fully saturated with fluorine atoms. |

Advanced Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopic Investigations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 2-Chloro-4-(trifluoromethylsulfonyl)phenol. While FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, FT-Raman spectroscopy analyzes the inelastic scattering of monochromatic light. Together, they provide a more complete vibrational profile of the molecule.

The vibrational spectrum of this compound is characterized by a series of fundamental modes corresponding to the stretching and bending vibrations of its constituent chemical bonds and functional groups. The expected vibrational modes and their approximate wavenumber ranges, based on studies of similar substituted phenols and sulfonyl compounds, are detailed below.

Phenolic O-H Vibrations: The hydroxyl group gives rise to a characteristic O-H stretching vibration, which is typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The in-plane O-H bending vibration is expected to appear in the 1300-1450 cm⁻¹ range, while the out-of-plane bending mode is found at lower frequencies.

Aromatic C-H and C-C Vibrations: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations are expected in the ranges of 1000-1300 cm⁻¹ and 750-950 cm⁻¹, respectively. The C-C stretching vibrations within the aromatic ring typically appear as a set of bands between 1400 cm⁻¹ and 1600 cm⁻¹.

Trifluoromethylsulfonyl Group Vibrations: The SO₂ group is characterized by strong symmetric and asymmetric stretching vibrations, which are anticipated to be observed in the ranges of 1170-1210 cm⁻¹ and 1350-1390 cm⁻¹, respectively. The C-F stretching modes of the CF₃ group are also expected to be strong and appear in the region of 1100-1300 cm⁻¹.

C-Cl Vibration: The stretching vibration of the C-Cl bond is typically found in the lower frequency region of the spectrum, generally between 600 cm⁻¹ and 800 cm⁻¹.

The following table summarizes the expected fundamental vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretching | 3200-3600 |

| Aromatic C-H Stretching | 3000-3100 |

| Aromatic C=C Stretching | 1400-1600 |

| SO₂ Asymmetric Stretching | 1350-1390 |

| O-H In-plane Bending | 1300-1450 |

| SO₂ Symmetric Stretching | 1170-1210 |

| C-F Stretching | 1100-1300 |

| Aromatic C-H In-plane Bending | 1000-1300 |

| Aromatic C-H Out-of-plane Bending | 750-950 |

| C-Cl Stretching | 600-800 |

A more precise assignment of the observed vibrational bands can be achieved by correlating the experimental FT-IR and FT-Raman spectra with theoretical spectra obtained from quantum chemical calculations, typically using Density Functional Theory (DFT). Theoretical calculations provide the vibrational frequencies and intensities of the fundamental modes. However, due to the harmonic approximation used in most calculations and the neglect of anharmonicity, the calculated frequencies are often higher than the experimental ones. Therefore, a scaling factor is commonly applied to the theoretical frequencies to improve the agreement with the experimental data.

A correlation plot of the scaled theoretical wavenumbers against the experimental wavenumbers would ideally show a linear relationship, confirming the accuracy of the vibrational assignments. This correlative approach is invaluable for unambiguously assigning complex vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR spectroscopy would be the primary methods used to confirm its structure.

Based on the substituent effects of the chloro, hydroxyl, and trifluoromethylsulfonyl groups on the aromatic ring, the following ¹H and ¹³C NMR spectral data can be predicted.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and trifluoromethylsulfonyl groups and the electron-donating nature of the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (aromatic, ortho to -OH) | ~7.0-7.2 | Doublet |

| H (aromatic, meta to -OH) | ~7.4-7.6 | Doublet of Doublets |

| H (aromatic, ortho to -SO₂CF₃) | ~7.8-8.0 | Doublet |

| OH (phenolic) | ~5.0-6.0 (variable) | Singlet (broad) |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the benzene (B151609) ring and the carbon of the trifluoromethyl group. The chemical shifts are highly dependent on the electronic environment created by the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~150-155 |

| C-Cl | ~120-125 |

| C-H (ortho to -OH) | ~115-120 |

| C-SO₂CF₃ | ~135-140 |

| C-H (meta to -OH) | ~125-130 |

| C-H (ortho to -SO₂CF₃) | ~128-133 |

| CF₃ | ~120-125 (quartet due to C-F coupling) |

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. karazin.ua By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), it is possible to accurately predict various molecular parameters. karazin.ua

DFT calculations can determine the most stable, low-energy three-dimensional structure of this compound by optimizing its geometry. This process yields important information about bond lengths, bond angles, and dihedral angles. Studies on similar halogenated phenols have shown excellent agreement between DFT-calculated geometries and experimental data.

Conformational analysis, also performed using DFT, would explore the rotational barriers around the C-S and C-O single bonds to identify the global minimum energy conformer. The orientation of the trifluoromethylsulfonyl and hydroxyl groups relative to the benzene ring is crucial for understanding its chemical behavior.

The following table presents expected bond lengths for this compound based on DFT calculations of related molecules.

| Bond | Expected Bond Length (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | ~1.08 |

| C-O | ~1.36 |

| O-H | ~0.96 |

| C-Cl | ~1.74 |

| C-S | ~1.77 |

| S=O | ~1.43 |

| S-C (CF₃) | ~1.85 |

| C-F | ~1.33 |

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO is likely to be distributed over the electron-deficient trifluoromethylsulfonyl group and the aromatic ring. The presence of the strong electron-withdrawing trifluoromethylsulfonyl group is expected to lower the energies of both the HOMO and LUMO and affect the magnitude of the energy gap.

The table below provides representative energy values for related substituted phenols, offering an insight into the expected electronic parameters for the title compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenol | -5.5 to -6.0 | -0.5 to 0.0 | 5.0 to 6.0 |

| p-Chlorophenol | -5.8 to -6.3 | -0.8 to -0.3 | 5.0 to 6.0 |

| 2-Nitrophenol | -6.5 to -7.0 | -2.0 to -1.5 | 4.5 to 5.5 |

The analysis of the frontier molecular orbitals provides a theoretical foundation for understanding the reactivity and electronic transitions of this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the stability of molecules. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures.

Key interactions that would be investigated include:

Hyperconjugation: Delocalization of electron density from the lone pairs of the phenolic oxygen, the chlorine atom, and the oxygens of the sulfonyl group into the antibonding orbitals (σ* or π*) of the aromatic ring.

Inductive and Resonance Effects: Quantifying the strong electron-withdrawing nature of the trifluoromethylsulfonyl (-SO2CF3) group and the chloro (-Cl) group and their effect on the electron distribution within the benzene ring and the acidity of the phenolic proton.

A hypothetical table of significant donor-acceptor interactions for this compound might look like the following, illustrating the type of data an NBO calculation provides.

Interactive Table: Hypothetical NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) | High | π-conjugation, charge delocalization from hydroxyl to ring |

| LP (Cl) | σ* (C-C) | Moderate | Hyperconjugation, charge delocalization from chlorine to ring |

| π (C=C) | π* (C=C) | Moderate | Intramolecular charge transfer within the aromatic ring |

| σ (C-S) | σ* (C-F) | Low | Hyperconjugation involving the trifluoromethyl group |

Note: The values and specific interactions in this table are illustrative and not based on actual computational results for this compound.

Electrostatic Potential Surface Analysis

Electrostatic Potential Surface (ESP), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions signify areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis would likely reveal:

A highly negative potential (red) around the phenolic oxygen atom due to its lone pairs, identifying it as a primary site for hydrogen bonding and electrophilic attack.

A strongly positive potential (blue) around the hydrogen of the hydroxyl group, confirming its acidic nature.

Negative potentials localized on the oxygen atoms of the sulfonyl group.

The influence of the electron-withdrawing chloro and trifluoromethylsulfonyl groups on the aromatic ring, likely creating a less electron-rich (more greenish or slightly blue) π-system compared to phenol itself. This would indicate a reduced susceptibility of the ring to electrophilic substitution.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry provides essential tools for investigating the detailed mechanisms and kinetics of chemical reactions, offering insights that are often difficult to obtain experimentally.

Transition State Theory (TST) is a fundamental concept used to calculate the rate constants of chemical reactions. arxiv.org Computational applications of TST involve locating the transition state (the saddle point on the potential energy surface) that connects reactants and products. By calculating the energy of the reactants and the transition state, the activation energy can be determined, which is a key factor governing the reaction rate.

For this compound, TST could be applied to study various reactions, such as:

O-alkylation or O-acylation: Modeling the reaction of the phenoxide ion with an electrophile to determine the reaction pathway and activation barrier.

Electrophilic aromatic substitution: Although deactivated by the withdrawing groups, theoretical studies could predict the most likely site of substitution and the high activation energy required.

Nucleophilic aromatic substitution: Investigating the potential for displacement of the chloro group under specific reaction conditions.

Computational methods can accurately predict various thermochemical properties of molecules. These calculations are crucial for understanding the stability and energy of a compound. For this compound, theoretical calculations could determine:

Enthalpy of Formation (ΔfH°): The energy change when the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔfG°): A measure of the compound's thermodynamic stability.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.

Entropy (S°): A measure of the molecular disorder or randomness.

These values are typically calculated using methods like Density Functional Theory (DFT) or more advanced ab initio methods and are vital for predicting reaction equilibria and spontaneity.

Interactive Table: Hypothetical Thermochemical Properties of this compound

| Property | Predicted Value | Units |

| Enthalpy of Formation (gas) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (gas) | Data not available | kJ/mol |

| Heat Capacity (Cp) | Data not available | J/mol·K |

| Entropy (S°) | Data not available | J/mol·K |

Note: This table is a template for data that would be generated from a specific computational study, which is not currently available.

Solvent Effects on Molecular and Electronic Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. nih.govrsc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute's molecular and electronic properties.

For this compound, such studies would investigate:

Changes in Dipole Moment: How the molecule's polarity changes in solvents of varying dielectric constants.

Solvatochromic Shifts: Predicting the shift in UV-Vis absorption spectra when moving from a nonpolar to a polar solvent. researchgate.net Due to the presence of the hydroxyl group, a bathochromic (red) or hypsochromic (blue) shift would be expected depending on the nature of the electronic transition and the solvent's hydrogen-bonding capability.

Acidity (pKa): Theoretical calculations can predict how the pKa of the phenolic proton changes in different solvents, particularly in water. The stability of the resulting phenoxide ion would be highly dependent on the solvent's ability to solvate it.

Derivatives, Analogues, and Chemical Transformations

Synthesis and Characterization of Novel Structural Analogues

The generation of novel analogues of 2-Chloro-4-(trifluoromethylsulfonyl)phenol allows for a systematic investigation of structure-activity relationships. By altering specific substituents on the phenolic ring, chemists can fine-tune the molecule's electronic and steric properties.

The position and number of chlorine atoms on the phenolic ring significantly influence the molecule's reactivity and properties. Starting from 4-(trifluoromethylsulfonyl)phenol, different chlorination patterns can be achieved through controlled electrophilic aromatic substitution.

The regioselectivity of phenol (B47542) chlorination is highly dependent on the catalyst and reaction conditions. scientificupdate.com While direct chlorination of phenol often yields a mixture of ortho- and para-isomers, the para-position in the starting material is already occupied by the trifluoromethylsulfonyl group, directing chlorination to the ortho-positions. scientificupdate.comlookchem.com

Synthesis of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenol: The introduction of a second chlorine atom at the C6 position (ortho to the hydroxyl group) can be achieved by using a slight excess of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is typically catalyzed by a Lewis acid or specific organocatalysts to enhance regioselectivity. researchgate.netorgsyn.org The synthesis of 2,6-dichloro-4-aminophenol, a related compound, often involves the chlorination of p-nitroaniline followed by reduction and diazotization/hydrolysis, indicating that multi-step routes can also be employed for complex substitution patterns. patsnap.com

Synthesis of 3-Chloro-4-(trifluoromethylsulfonyl)phenol: Accessing the meta-chloro isomer is more challenging due to the ortho-, para-directing nature of the hydroxyl group. A plausible route would involve a multi-step synthesis, potentially starting from a precursor where the substitution pattern is already established, such as 3-chloro-4-fluorotoluene, which can be converted to the corresponding phenol.

Below is a table summarizing plausible synthetic approaches for modifying the chlorination pattern.

| Target Analogue | Starting Material | Key Reagents & Conditions | Plausible Reaction Type |

|---|---|---|---|

| 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenol | 4-(Trifluoromethylsulfonyl)phenol | Excess N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂), catalyst (e.g., thiourea (B124793) derivative) | Electrophilic Aromatic Substitution |

| 3-Chloro-4-(trifluoromethylsulfonyl)phenol | 3-Chloro-4-aminotoluene | Multi-step: 1. Diazotization (NaNO₂, HCl) 2. Sulfonylation 3. Oxidation of methyl group 4. Hydrolysis | Sandmeyer / Diazotization & Functional Group Interconversion |

Replacing the trifluoromethylsulfonyl group with other sulfonyl moieties, such as alkylsulfonyl or arylsulfonyl groups, can modulate the electronic properties of the molecule. The electron-withdrawing strength of the sulfonyl group impacts the acidity of the phenol and the reactivity of the entire ring.

Synthesis of 2-Chloro-4-(methylsulfonyl)phenol: This analogue can be prepared from 2-chlorophenol (B165306) through a sulfonation reaction. A common method involves reacting 2-chlorophenol with methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net Alternatively, a Friedel-Crafts-type reaction on 2-chlorophenol using methanesulfonic anhydride (B1165640) and a Lewis acid catalyst could install the methylsulfonyl group at the para-position. A patent describes the synthesis of the related 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(chlorosulfonyl)benzoic acid, highlighting a pathway involving the introduction of the methyl group onto a sulfur-containing intermediate. googleapis.com

Synthesis of 2-Chloro-4-(phenylsulfonyl)phenol: The synthesis of arylsulfonyl phenols can be achieved by reacting a phenol with an arylsulfonyl chloride. researchgate.net For instance, 2-chlorophenol can be reacted with benzenesulfonyl chloride in an appropriate solvent and base to yield the target compound, alongside its ortho-isomer which would need to be separated.

The table below outlines synthetic routes to analogues with different sulfonyl groups.

| Target Analogue | Starting Material | Key Reagents & Conditions | Plausible Reaction Type |

|---|---|---|---|

| 2-Chloro-4-(methylsulfonyl)phenol | 2-Chlorophenol | Methanesulfonyl chloride, Pyridine or Triethylamine | Sulfonylation |

| 2-Chloro-4-(phenylsulfonyl)phenol | 2-Chlorophenol | Benzenesulfonyl chloride, AlCl₃ | Friedel-Crafts Sulfonylation |

Replacing the benzene (B151609) ring with other aromatic systems, such as pyridine or naphthalene, creates analogues with fundamentally different electronic distributions, steric profiles, and potential for hydrogen bonding.

Pyridinol Analogues: The synthesis of a chloro-(trifluoromethylsulfonyl)pyridinol would require building the substituted pyridine ring. This can be achieved through various pyridine synthesis methodologies, such as the Hantzsch synthesis, followed by functional group manipulations to introduce the chloro, hydroxyl, and trifluoromethylsulfonyl groups at the desired positions. researchgate.net For example, starting from a suitably substituted aminopyridine, diazotization followed by hydrolysis can yield the pyridinol. Subsequent chlorination and sulfonylation would complete the synthesis.

Naphthol Analogues: Naphthol-based analogues can be synthesized starting from α- or β-naphthol. nih.gov For example, β-naphthol could undergo regioselective chlorination and trifluoromethylsulfonylation. The synthesis of sulfonated naphthols via C-H bond functionalization using aryldiazonium salts and sulfur dioxide has also been reported, offering a modern approach to these structures. rsc.org

Synthetic strategies for these analogues are summarized below.

| Target Analogue | Potential Starting Material | General Synthetic Strategy |

|---|---|---|

| Chloro-(trifluoromethylsulfonyl)pyridinol | Substituted Picoline or Nicotinic Acid | Ring synthesis (e.g., Hantzsch), followed by sequential halogenation, sulfonylation, and hydrolysis/hydroxylation. |

| Chloro-(trifluoromethylsulfonyl)naphthol | β-Naphthol | Electrophilic chlorination followed by trifluoromethylsulfonylation. |

Chemical Transformations Leading to Functionalized Analogues

This compound is a substrate primed for further functionalization. The presence of a hydroxyl group, a halogen atom, and an activated aromatic ring allows for a variety of chemical transformations.

The chlorine atom on the ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. organic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative, connecting the phenolic core to a vinyl group.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. wikipedia.orgorganic-chemistry.org This transformation would introduce an alkynyl substituent at the C2 position of the phenol, a valuable functional group for further chemistry. The reactivity order for halides in Sonogashira coupling is generally I > Br > OTf > Cl, meaning harsher conditions might be necessary for the chloro-substrate. nrochemistry.com

The table below provides an overview of these potential coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Amine) | Arylalkyne |

The strong electron-withdrawing nature of the para-trifluoromethylsulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), making the displacement of the ortho-chlorine atom feasible. Additionally, the phenolic hydroxyl group can act as a nucleophile itself.

Williamson Ether Synthesis: The phenolic proton is acidic and can be readily deprotonated by a base (e.g., NaOH, K₂CO₃) to form a phenoxide. This phenoxide is a potent nucleophile that can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic Williamson ether synthesis to form aryl ethers. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be displaced by various nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Strong nucleophiles are required, and the reaction is facilitated by the electron-deficient nature of the ring.

O-Arylation: Reaction with other phenols or alcohols under basic conditions can lead to the formation of diaryl ethers.

S-Arylation (Thiolation): Reaction with thiols (e.g., thiophenol) in the presence of a base yields aryl thioethers. The synthesis of compounds like 2-chloro-4-fluorothiophenol (B61819) demonstrates the utility of thiol-functionalized aromatics. nih.gov

These nucleophilic substitution pathways are summarized in the following table.

| Reaction Type | Nucleophile | Reactive Site on Phenol | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (as electrophile) | Deprotonated -OH group | Aryl Ether |

| SₙAr (O-Arylation) | Alkoxide / Phenoxide | C2-Chloride | Diaryl Ether / Alkoxy-phenol |

| SₙAr (Thiolation) | Thiolate (R-S⁻) | C2-Chloride | Aryl Thioether |

Structure-Reactivity Relationships in Derivatives

Impact of Substituent Electronic Effects on Chemical Reactivity

The chemical reactivity of derivatives of this compound is strongly dictated by the electronic nature of substituents on the aromatic ring. The trifluoromethylsulfonyl (-SO2CF3) group is one of the strongest electron-withdrawing groups, which, in conjunction with the chlorine atom, renders the aromatic ring electron-deficient. This has a profound effect on the reactivity of the phenol and its derivatives.

In reactions involving the phenolic hydroxyl group, such as O-alkylation or O-acylation, the nucleophilicity of the oxygen atom is significantly reduced by the presence of these strong electron-withdrawing groups. The introduction of additional electron-withdrawing substituents onto the aromatic ring would further decrease the nucleophilicity, making such reactions more challenging and potentially requiring stronger bases or more reactive electrophiles. Conversely, the addition of electron-donating groups would be expected to increase the electron density on the phenolic oxygen, thereby enhancing its nucleophilicity and facilitating reactions at this position.

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The -SO2CF3 and -Cl groups are powerful activating groups for this type of reaction, and they also act as leaving groups. The regioselectivity of such substitutions would be influenced by the positions of these groups and any other substituents present.

Stereochemical Considerations in Chemical Transformations

Stereochemical control in chemical transformations involving derivatives of this compound would be a critical consideration in the synthesis of chiral molecules, such as certain pharmaceuticals or agrochemicals. However, the publicly available scientific literature does not provide specific examples of stereoselective reactions involving this particular compound or its derivatives.

In a hypothetical scenario where a derivative of this compound contains a prochiral center or is made to react with a chiral reagent, stereochemical outcomes would be of paramount importance. For instance, in an asymmetric synthesis, the goal would be to produce a single enantiomer or diastereomer in high excess.

The stereochemical course of a reaction can be influenced by several factors, including:

Substrate Control: The existing stereochemistry within the derivative molecule could direct the approach of a reagent to one face of the molecule over the other.

Reagent Control: The use of a chiral reagent or catalyst can induce stereoselectivity by creating a diastereomeric transition state with a lower activation energy for the formation of one stereoisomer.

Catalyst Control: Chiral catalysts are widely used to achieve high levels of enantioselectivity in a variety of chemical transformations.

Given the functionality of this compound, potential stereoselective reactions could include asymmetric alkylation of the phenolic oxygen, or stereoselective transformations of functional groups introduced onto the aromatic ring. Without specific experimental data, any discussion of stereochemical outcomes remains speculative. Detailed research, including the use of chiral chromatography and spectroscopic methods, would be required to elucidate the stereochemical pathways of reactions involving derivatives of this compound.

Environmental Transformation and Remediation Studies

Photodegradation Pathways and Products in Aqueous Environments

Photodegradation, or photolysis, is a primary mechanism for the breakdown of many aromatic chemical compounds in sunlit aquatic environments. For compounds related to 2-Chloro-4-(trifluoromethylsulfonyl)phenol, light-induced degradation is a more significant dissipation pathway than biological processes, particularly in aerobic conditions. nih.govusda.gov

Studies on the closely related herbicide Fomesafen show that it is susceptible to decomposition by light. nih.gov In aqueous solutions, radiolabeled Fomesafen demonstrated a first-order half-life of 49 days when exposed to natural sunlight. regulations.gov In contrast, the compound was stable in dark control experiments, indicating that sunlight is the key driver of its degradation in water. regulations.gov Further laboratory studies using a UV-filtered xenon lamp reported a much longer half-life of 144.4 days under continuous irradiation, suggesting that the spectrum and intensity of the light source significantly influence degradation rates. regulations.gov

| Condition | pH | Half-Life (DT₅₀) | Source |

|---|---|---|---|

| Natural Sunlight (unbuffered distilled water) | Not Specified | 49 days | regulations.gov |

| Xenon Lamp (continuous irradiation) | 7 | 144.4 days | regulations.gov |

| Xenon Lamp (12-hour photoperiod) | 7 | 289 days | regulations.gov |

| Dark Control | 7 | Stable | regulations.gov |

The trifluoromethyl (−CF₃) group is known for its high stability. While the atmospheric degradation of some hydrofluorocarbons (HFCs) is a known source of Trifluoroacetic Acid (TFA), the formation of TFA from the degradation of trifluoromethyl-substituted aromatic compounds in aqueous environments is less certain.

In photodegradation studies of Fomesafen, specific degradation products were not fully characterized. regulations.gov The experiments identified the formation of unidentified polar and non-polar degradation products, but TFA was not reported as a detected metabolite. regulations.gov The carbon-fluorine bonds in the −CF₃ group are exceptionally strong, making its cleavage and subsequent transformation into TFA a process that may not occur readily under environmental photolysis conditions without the presence of highly potent oxidizing species.

Several environmental factors can influence the rate and pathway of photolysis for phenolic compounds.

Light Intensity and Wavelength : As a photochemical process, the rate of degradation is directly dependent on the intensity and spectrum of available light. Fomesafen, for instance, contains chemical structures (chromophores) that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by natural sunlight. nih.gov

pH : The pH of the water can affect the chemical form of a phenolic compound (ionized vs. non-ionized), which can alter its light absorption properties and reactivity. While Fomesafen was found to be resistant to hydrolysis at both acidic (pH 3) and alkaline (pH 11) conditions in the dark, pH can still play a role in the quantum yield of photodegradation. regulations.govregulations.gov For other chlorophenols, degradation rates are often pH-dependent. mdpi.comresearchgate.net

Presence of Other Substances : Natural waters contain dissolved organic matter (DOM), such as fulvic and humic acids. These substances can act as photosensitizers, potentially accelerating degradation. Conversely, they can also act as light screens or scavengers of reactive species, thereby inhibiting photolysis. researchgate.net

Chemical and Biological Degradation Mechanisms

Beyond photolysis, chemical and biological processes contribute to the environmental transformation of chlorophenolic compounds. For Fomesafen, biological degradation is a slow process under aerobic conditions, with reported half-lives in soil ranging from 6 to over 12 months. nih.gov This suggests that microbial breakdown is not the primary dissipation pathway in the presence of oxygen. usda.gov In contrast, under anaerobic (oxygen-free) conditions, its decomposition is significantly faster, with a reported half-life of less than three weeks. nih.gov

Oxidative degradation involves the transformation of a chemical compound by powerful oxidizing agents. In the environment, this can occur through abiotic processes, often mediated by reactive oxygen species (ROS). For persistent organic pollutants like chlorinated phenols, which are often resistant to natural degradation, engineered systems known as Advanced Oxidation Processes (AOPs) are employed for remediation. mdpi.comnih.gov These technologies are designed to generate highly reactive species to break down recalcitrant molecules. mdpi.com

The central mechanism of most AOPs is the generation of the hydroxyl radical (•OH). zu.ac.ae The hydroxyl radical is an extremely powerful and non-selective oxidizing agent capable of reacting with and degrading a wide array of organic pollutants. zu.ac.aenih.gov

The degradation process initiated by hydroxyl radicals typically involves several steps:

Radical Attack : The hydroxyl radical can attack the aromatic ring of a phenolic compound, either by adding to the ring or by abstracting a hydrogen atom from the hydroxyl group. nih.gov

Intermediate Formation : This initial attack leads to the formation of various unstable intermediates.

Ring Cleavage : Subsequent oxidative attacks can lead to the opening of the aromatic ring, breaking the stable structure.

Mineralization : The ultimate goal of this process is the complete mineralization of the organic compound into benign inorganic products such as carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻). mdpi.com

Advanced Remediation Technologies for Phenolic Compounds

Given the persistence of many chlorinated and fluorinated phenolic compounds, various advanced remediation technologies have been developed for their removal from contaminated water and soil. nih.govresearchgate.net These methods are generally more effective than conventional treatments for recalcitrant pollutants. mdpi.commdpi.com

| Technology | Description | Key Reactive Species |

|---|---|---|

| Fenton and Photo-Fenton | Uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. The process is enhanced by UV light (Photo-Fenton). gnest.orgresearchgate.net | •OH |

| UV/H₂O₂ | Involves the photolysis of hydrogen peroxide with ultraviolet (UV) light to produce hydroxyl radicals. nih.gov | •OH |

| Ozonation | Utilizes ozone (O₃), a strong oxidant, which can react directly with pollutants or decompose to form hydroxyl radicals, especially at higher pH. mdpi.comnih.gov | O₃, •OH |

| Photocatalysis (e.g., UV/TiO₂) | A semiconductor catalyst, most commonly titanium dioxide (TiO₂), is activated by UV light, generating electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species on the catalyst's surface. gnest.orgnih.gov | •OH, O₂•⁻ |

| Electrochemical Oxidation | An electrochemical cell is used to generate oxidants like hydroxyl radicals on the surface of an anode, leading to the degradation of pollutants. researchgate.net | •OH |

These technologies have demonstrated high efficiency in degrading various pesticides and phenolic contaminants, offering a promising approach for the remediation of water contaminated with persistent compounds like this compound. mdpi.comgnest.org

Extraction Using Ionic Liquids and Deep Eutectic Solvents

The extraction of phenolic compounds from aqueous solutions is a significant challenge in wastewater treatment. Traditional liquid-liquid extraction methods often employ volatile organic compounds (VOCs), which are themselves environmental hazards. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as greener alternatives due to their low vapor pressure, high thermal stability, and tunable physicochemical properties. nih.govnih.govnih.gov

Ionic Liquids (ILs) in Phenolic Compound Extraction

Ionic liquids are organic salts with melting points below 100°C. Their efficacy in extracting phenolic compounds is largely dependent on the choice of cation and anion, which influences factors like hydrophobicity and the potential for hydrogen bonding. nih.gov For instance, ILs with hydrophobic anions such as bis(trifluoromethylsulfonyl)imide ([NTf2]−) and hexafluorophosphate (B91526) ([PF6]−) have demonstrated high extraction efficiencies for various phenols. nih.govmdpi.com The presence of a trifluoromethylsulfonyl group in this compound would likely enhance its partitioning into hydrophobic ILs.

Research on a range of phenolic compounds has shown that the extraction efficiency is significantly influenced by the pH of the aqueous phase, with non-ionized forms of phenols being more readily transferred into the IL phase. researchgate.net The anion and cation of the IL play a crucial role in the extraction mechanism, with hydrogen bonding being a key interaction. researchgate.net For example, the incorporation of a hydroxyl group into the IL structure has been shown to increase phenol (B47542) extraction efficiency due to enhanced hydrogen bonding. nih.gov

A study on the extraction of various phenols using magnetic room temperature ionic liquids (MRTILs) demonstrated high distribution ratios, particularly for chlorophenols. lsu.edu The extraction efficiency was found to increase with the number of chlorine substituents, suggesting that the hydrophobicity of the phenol plays a significant role. lsu.edu

Deep Eutectic Solvents (DESs) as Extraction Media

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components. nih.gov They share many of the advantageous properties of ILs but are often cheaper, easier to prepare, and more biodegradable. nih.gov

Hydrophobic DESs have been successfully used for the extraction of phenol from aqueous solutions. nih.gov For example, a DES composed of octanoic and dodecanoic acids exhibited high solute distribution coefficients and separation factors for phenol extraction. nih.gov The extraction efficiency of phenolic compounds using DESs is influenced by factors such as the molar ratio of the components, extraction time, and temperature. researchgate.net

The table below illustrates the extraction efficiencies of various phenolic compounds using different ionic liquids and deep eutectic solvents, providing a reference for the potential performance of these methods for this compound.

| Phenolic Compound | Extraction Solvent | Extraction Efficiency (%) | Reference |

| Phenol | [C4mim][PF6] | >99 | dphen1.com |

| 2-Chlorophenol (B165306) | [C4mim][PF6] | >99 | dphen1.com |

| Phenol | Choline chloride/Glycerol (DES) | >90 | mdpi.com |

| 2,4-Dichlorophenol | [3C6PC14][FeCl4] (MRTIL) | >98 | lsu.edu |

Adsorption and Filtration-Based Removal Methods

Adsorption and filtration are widely used physical methods for the removal of organic pollutants from water. These techniques are valued for their effectiveness, particularly at low contaminant concentrations, and their operational simplicity. saltworkstech.commdpi.com

Adsorption on Activated Carbon

Activated carbon (AC) is a highly effective adsorbent for a wide range of organic compounds, including phenols, due to its large specific surface area and porous structure. nih.gov The adsorption of phenolic compounds onto activated carbon is influenced by several factors, including the physicochemical properties of the adsorbent and the adsorbate, as well as the solution conditions such as pH and temperature. nih.gov

Studies on the adsorption of various chlorophenols on granular activated carbon (GAC) have shown that the uptake increases with increasing molecular weight, hydrophobicity, and the degree of chlorination. researchgate.net This suggests that this compound, with its relatively high molecular weight and hydrophobicity, would likely exhibit strong adsorption on activated carbon. The adsorption process is often pH-dependent, with maximum adsorption typically occurring at a pH where the phenol is in its non-ionized form. nih.gov

The following table presents the adsorption capacities of different activated carbons for various phenolic compounds, which can serve as an indicator for the potential adsorption of this compound.

| Phenolic Compound | Adsorbent | Adsorption Capacity (mg/g) | Reference |

| Phenol | Commercial Activated Carbon | 169.72 | nih.gov |

| 2-Chlorophenol | Commercial Activated Carbon | 183.72 | nih.gov |

| 4-Chlorophenol | Activated Tire Pyrolysis Char | ~150 | mdpi.com |

| 2,4-Dichlorophenol | Granular Activated Carbon | ~250 | researchgate.net |

Membrane Filtration

Membrane-based separation processes, such as nanofiltration and reverse osmosis, are effective in removing a broad spectrum of organic contaminants from water. saltworkstech.comnetsolwater.com These methods utilize high pressure to force water through a semi-permeable membrane, which retains the larger organic molecules like phenolic compounds. netsolwater.com The efficiency of these processes is dependent on the membrane properties and the operating conditions. While highly effective, membrane filtration can be energy-intensive. saltworkstech.com

Computational Modeling of Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. nih.govfrontiersin.org For phenolic compounds, QSAR studies have been used to predict properties such as toxicity, biodegradability, and antioxidant activity. nih.govresearchgate.net

A 3D-QSAR model developed for chlorophenols successfully predicted their bioaccumulation and degradation, demonstrating the utility of this approach for designing environmentally friendlier derivatives. nih.gov The model indicated that both steric and electronic fields are significant in determining the environmental impact of these compounds. nih.gov For this compound, key molecular descriptors in a QSAR model would likely include hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters, all of which are influenced by the chloro and trifluoromethylsulfonyl substituents.

Modeling of Degradation Pathways

Computational models can also be used to simulate the degradation pathways of organic pollutants. For phenolic compounds, microbial degradation often proceeds via ortho- or meta-cleavage pathways. nih.govnih.gov Molecular dynamics simulations can be employed to study the interactions between a pollutant and degradative enzymes, such as laccase, to predict the likelihood and efficiency of biodegradation. nih.gov

For instance, a modeling study on 2,4,6-trichlorophenol (B30397) in a lake ecosystem successfully estimated its concentrations in the water column, sediment, and biota, providing a quantitative link between its discharge and environmental concentrations. taylorfrancis.com Similar modeling approaches could be applied to this compound to predict its distribution and persistence in aquatic environments.

The table below lists some of the key molecular descriptors used in QSAR models for predicting the environmental fate of phenolic compounds.

| Descriptor | Description | Relevance to Environmental Fate |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's hydrophobicity. | Influences bioaccumulation and adsorption to soil and sediment. |

| pKa | The acid dissociation constant. | Determines the ionization state of the phenol at a given pH, affecting its solubility and bioavailability. |

| Hammett Constants (σ) | Quantify the electron-donating or -withdrawing effect of substituents. | Affects the reactivity of the aromatic ring and its susceptibility to microbial degradation. |

| Steric Parameters (e.g., molar refractivity) | Describe the size and shape of the molecule. | Influences the binding of the molecule to enzymes and its transport across biological membranes. |

Future Research Directions and Unexplored Chemical Space

Development of Greener Synthetic Routes and Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should focus on developing sustainable methods for the synthesis of 2-Chloro-4-(trifluoromethylsulfonyl)phenol and its derivatives, moving away from traditional methods that may rely on harsh reagents and generate significant waste.

Key areas for exploration include:

Electrochemical Synthesis : A promising green approach involves the electro-oxidative sulfonylation of phenols. acs.org This method utilizes stable and readily available starting materials and avoids the need for chemical oxidants, potentially offering a more sustainable route to arylsulfonate esters. acs.org

Microwave-Assisted Synthesis : Microwave irradiation has been shown to be an efficient, solvent-free, and catalyst-free method for the sulfonylation of various compounds, leading to excellent yields in short reaction times. researchgate.net Applying this technology to the synthesis of this compound could significantly reduce energy consumption and solvent use.

Benign Solvent Systems : Research into using water as a solvent in the presence of simple bases like sodium carbonate could provide a facile and eco-friendly pathway for producing sulfonate derivatives. researchgate.net

Chemoenzymatic Methods : The use of enzymes in synthetic processes offers high selectivity under mild conditions. mdpi.com Investigating enzymatic approaches for the sulfation or synthesis of phenolic compounds could lead to highly efficient and sustainable production methods. mdpi.com

A comparison of potential green synthesis methodologies is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| Electrochemical Synthesis | Avoids chemical oxidants, mild reaction conditions. acs.org | Optimization of electrode materials and reaction conditions for high selectivity and yield. |

| Microwave-Assisted Synthesis | Rapid, solvent-free, high efficiency. researchgate.net | Scale-up potential and adaptation for the specific substrates required. |

| Aqueous Synthesis | Use of water as a green solvent, simple reagents. researchgate.net | Overcoming solubility challenges and optimizing reaction kinetics in aqueous media. |

| Chemoenzymatic Methods | High selectivity, mild conditions, reduced byproducts. mdpi.com | Discovery and engineering of suitable enzymes for the target transformation. |

Exploration of Novel Catalytic Applications

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group suggests that this compound and its derivatives could serve as precursors to novel catalysts. mdpi.com Compounds containing the trifluoromethanesulfonyl (triflyl) or triflamide moiety are known for their high acidity and catalytic activity in a wide range of organic reactions. mdpi.com

Future research in this area could involve:

Ligand Development : The phenolic hydroxyl group can be functionalized to create unique ligands for metal complex catalysis. The electronic properties imparted by the chloro and trifluoromethylsulfonyl substituents could modulate the activity and selectivity of the resulting metal complexes.

Organocatalysis : Derivatives of this compound, particularly those converted into triflamides, could function as highly acidic organocatalysts for reactions such as Friedel-Crafts acylations, cycloadditions, and condensations. mdpi.com

Asymmetric Catalysis : The development of chiral derivatives could lead to new catalysts for enantioselective transformations, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before their synthesis. nlss.org.inmdpi.com Applying these methods to this compound can accelerate research and guide experimental design.

Key applications of computational modeling include:

Property Prediction : DFT calculations can be used to predict fundamental properties such as electronic structure, vibrational spectra, and O-H bond dissociation energies. nlss.org.inmdpi.comsemanticscholar.org This information is crucial for understanding the molecule's stability, reactivity, and potential as an antioxidant or radical scavenger.

Reaction Mechanism Elucidation : Computational studies can model potential reaction pathways, helping to optimize synthetic conditions and predict the formation of byproducts.

Predictive Toxicology and Biology : By modeling interactions with biological targets, computational methods can provide initial assessments of a molecule's potential cytotoxicity or pharmacological activity, guiding further experimental investigation. researchgate.netresearchgate.net

Integration in Materials Science and Functional Molecule Design

The unique combination of a halogen, a trifluoromethylsulfonyl group, and a reactive phenol (B47542) moiety makes this compound an attractive building block for materials science. The trifluoromethyl (CF3) and trifluoromethylsulfonyl (CF3SO2) groups are known to impart desirable properties such as thermal stability, chemical resistance, and lipophilicity to molecules and materials. beilstein-journals.org

Potential avenues for research include:

Polymer Synthesis : The compound can be used as a monomer to create advanced polymers. The resulting materials could exhibit high thermal stability, flame retardancy, and chemical resistance, making them suitable for high-performance applications in electronics or aerospace. The related compound, 2-Chloro-4-(trifluoromethyl)phenol, is already used in polymers and coatings to enhance these properties. chemimpex.com

Functional Coatings : Incorporation into coatings could provide surfaces with enhanced durability, hydrophobicity, and resistance to environmental degradation.

Liquid Crystals and Organic Electronics : The rigid, polarizable structure of the aromatic ring suggests that derivatives of this compound could be investigated for applications in liquid crystals or as components in organic electronic devices.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |